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Compound of Interest

Compound Name: XY221

Cat. No.: B15604862 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
XY221 is a highly specific recombinant monoclonal antibody designed for the

immunoprecipitation of chromatin-associated "Transcription Factor X" (TF-X). TF-X is a critical

downstream effector of the Hippo signaling pathway, playing a pivotal role in cell proliferation

and differentiation.[1][2][3] This application note provides a detailed protocol for utilizing XY221
in chromatin immunoprecipitation (ChIP) assays, enabling researchers to investigate the

genomic targets of TF-X. The protocol has been optimized for use with human cell lines and

includes recommendations for antibody titration, cell number, and chromatin shearing.

Chromatin immunoprecipitation is a powerful technique used to identify the specific genomic

DNA regions associated with a particular protein in vivo.[4][5][6] The process involves cross-

linking proteins to DNA, shearing the chromatin, and then using a specific antibody to

immunoprecipitate the protein of interest along with its bound DNA.[6][7] The associated DNA

is then purified and can be analyzed by various methods, including qPCR (ChIP-qPCR) or

next-generation sequencing (ChIP-seq), to determine the genomic loci bound by the target

protein.[4][6]
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Product Name XY221

Target Transcription Factor X (TF-X)

Host Species Rabbit

Clonality Monoclonal

Isotype IgG

Applications ChIP, Western Blot

Formulation Liquid in PBS with 0.02% sodium azide

Storage Store at 4°C for up to 1 year.

Data Presentation
Antibody Titration for ChIP
Optimal antibody concentration is crucial for a successful ChIP experiment. A titration

experiment was performed using 1 x 10^6 HeLa cells per immunoprecipitation. The enrichment

of a known TF-X target gene promoter (Gene A) and a negative control region (Gene B) was

quantified by qPCR.

XY221 (µg per IP)
% Input (Gene A
Promoter)

% Input (Gene B
Promoter)

Signal-to-Noise
Ratio (Gene A /
Gene B)

1 0.8 0.05 16

2 1.5 0.06 25

5 1.6 0.10 16

10 1.4 0.12 11.7

IgG Isotype (2µg) 0.04 0.05 0.8

Conclusion: The optimal concentration of XY221 for ChIP in HeLa cells is 2 µg per 1 x 10^6

cells.
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Cell Number Optimization
The number of cells used per ChIP assay can significantly impact the yield of

immunoprecipitated DNA. This experiment was performed using the optimal 2 µg of XY221.

Number of HeLa Cells per
IP

DNA Yield (ng) % Input (Gene A Promoter)

1 x 10^5 1.2 0.5

5 x 10^5 5.8 1.2

1 x 10^6 12.5 1.5

5 x 10^6 55.2 1.6

Conclusion: While higher cell numbers yield more DNA, 1 x 10^6 cells provide sufficient

material for downstream analysis with excellent enrichment.

Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its

dysregulation is implicated in cancer.[1][3] TF-X is a downstream transcriptional co-activator in

this pathway. When the Hippo pathway is inactive, TF-X translocates to the nucleus, where it

binds to TEAD transcription factors to regulate the expression of genes involved in cell

proliferation and survival.
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Hippo Signaling Pathway and TF-X Activation
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Caption: A simplified diagram of the Hippo signaling pathway leading to TF-X activation.
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Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Workflow
The overall workflow for a ChIP experiment using XY221 is outlined below. The protocol

involves cross-linking proteins to DNA, preparing chromatin, immunoprecipitating with XY221,

reversing the cross-links, and purifying the DNA for downstream analysis.[8][9][10]
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Start with Cultured Cells

1. Cross-linking with Formaldehyde

2. Cell Lysis

3. Chromatin Shearing (Sonication)

4. Immunoprecipitation with XY221

5. Wash Beads
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Caption: The experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
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Detailed Protocol
A. Cell Fixation and Harvesting

Culture cells to 80-90% confluency. For a standard experiment, use a 15 cm dish

(approximately 1-2 x 10^7 cells).

Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 2.7

ml of 37% formaldehyde to 100 ml of medium).

Incubate for 10 minutes at room temperature with gentle swirling.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Incubate for 5 minutes at room temperature.

Scrape the cells and transfer the cell suspension to a conical tube.

Centrifuge at 1,000 x g for 5 minutes at 4°C.

Wash the cell pellet twice with 10 ml of ice-cold PBS.

B. Cell Lysis and Chromatin Shearing

Resuspend the cell pellet in 1 ml of ChIP Lysis Buffer containing protease inhibitors.

Incubate on ice for 10 minutes.

Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp. The optimal

sonication conditions should be determined empirically for each cell type and sonicator.[7]

[11]

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (containing the sheared chromatin) to a new tube. This is the

chromatin preparation.

C. Immunoprecipitation
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Dilute the chromatin preparation 1:10 with ChIP Dilution Buffer.

Set aside 1% of the diluted chromatin as the "input" control.

Add 2 µg of XY221 antibody to the remaining diluted chromatin. As a negative control, set up

a parallel immunoprecipitation with 2 µg of Rabbit IgG Isotype Control.

Incubate overnight at 4°C with rotation.

Add 40 µl of pre-blocked Protein A/G magnetic beads to each immunoprecipitation.

Incubate for 2-4 hours at 4°C with rotation.

D. Washing and Elution

Place the tubes on a magnetic stand to capture the beads. Remove and discard the

supernatant.

Wash the beads sequentially with 1 ml of each of the following buffers for 5 minutes each on

a rotator at 4°C:

Low Salt Wash Buffer

High Salt Wash Buffer

LiCl Wash Buffer

TE Buffer (twice)

After the final wash, remove all TE buffer.

Elute the chromatin from the beads by adding 250 µl of fresh Elution Buffer and incubating at

65°C for 15 minutes with vortexing.

Separate the beads on a magnetic stand and transfer the supernatant (eluate) to a new tube.

E. Reverse Cross-linking and DNA Purification

Add 20 µl of 5 M NaCl to the eluates and the input control.
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Incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.

Add 10 µl of 0.5 M EDTA, 20 µl of 1 M Tris-HCl (pH 6.5), and 2 µl of 10 mg/ml Proteinase K

to each sample.

Incubate for 2 hours at 45°C.

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by

ethanol precipitation.

Elute the purified DNA in 50 µl of TE buffer. The DNA is now ready for analysis by qPCR or

for library preparation for ChIP-seq.

Buffers and Reagents
Buffer/Reagent Composition

ChIP Lysis Buffer

50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1

mM EDTA, 1% Triton X-100, 0.1% Sodium

Deoxycholate, 0.1% SDS

ChIP Dilution Buffer
50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1%

Triton X-100, 0.1% SDS, 2 mM EDTA

Low Salt Wash Buffer
20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1%

SDS, 1% Triton X-100, 2 mM EDTA

High Salt Wash Buffer
20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 0.1%

SDS, 1% Triton X-100, 2 mM EDTA

LiCl Wash Buffer
10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1% NP-

40, 1% Sodium Deoxycholate, 1 mM EDTA

TE Buffer 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

Elution Buffer 1% SDS, 0.1 M NaHCO3

Protease Inhibitors
Add fresh to lysis and dilution buffers before

use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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